molecular formula C3H5F5S B14873439 Pentafluoro(prop-1-enyl)-lambda6-sulfane

Pentafluoro(prop-1-enyl)-lambda6-sulfane

Cat. No.: B14873439
M. Wt: 168.13 g/mol
InChI Key: RWBQOHFPIKCFHS-UHFFFAOYSA-N
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Description

Pentafluoro(prop-1-enyl)-λ⁶-sulfane (C₃H₅F₅S) is a fluorinated organosulfur compound characterized by a sulfur hexacoordinated with five fluorine atoms and a prop-1-enyl group (CH₂=CHCH₂–). The λ⁶-sulfane notation indicates hypervalent sulfur in the +6 oxidation state.

Properties

Molecular Formula

C3H5F5S

Molecular Weight

168.13 g/mol

IUPAC Name

pentafluoro(prop-1-enyl)-λ6-sulfane

InChI

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3

InChI Key

RWBQOHFPIKCFHS-UHFFFAOYSA-N

Canonical SMILES

CC=CS(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-enyl)-lambda6-sulfane typically involves the introduction of the SF5 group into an aliphatic chain. One common method is the reaction of pentafluorosulfanyl chloride (SF5Cl) with an appropriate alkenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of SF5Cl, which is a highly reactive and potentially hazardous reagent. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-enyl)-lambda6-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while nucleophilic substitution can produce a variety of substituted alkenes .

Scientific Research Applications

Pentafluoro(prop-1-enyl)-lambda6-sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoro(prop-1-enyl)-lambda6-sulfane exerts its effects is primarily through its electron-withdrawing SF5 group. This group influences the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The SF5 group can stabilize negative charges, making the compound a useful reagent in nucleophilic substitution reactions. Additionally, the steric bulk of the SF5 group can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

Research Findings and Challenges

  • Thermochemical Stability : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals) predict that SF₅-alkene systems exhibit moderate stability, with decomposition pathways involving fluorine loss or alkene polymerization .
  • Synthetic Challenges : SF₅ group installation requires harsh conditions (e.g., HF or F₂ gas), limiting scalability. Recent advances in electrophilic SF₅ reagents (e.g., Shibata’s work) offer milder alternatives .
  • Biological Activity : SF₅-containing compounds show promise in drug design, but the prop-1-enyl derivative’s toxicity profile remains unstudied .

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